4-tert-butyl-N-{4-[(1E)-1-{2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide
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Overview
Description
4-tert-butyl-N-{4-[(1E)-1-{2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a methoxy group, and a nitro group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{4-[(1E)-1-{2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the methoxy and nitro groups. The final step involves the coupling of the pyrazole derivative with the tert-butyl-substituted benzamide under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{4-[(1E)-1-{2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can result in various substituted derivatives.
Scientific Research Applications
4-tert-butyl-N-{4-[(1E)-1-{2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{4-[(1E)-1-{2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylacetophenone: A related compound with a tert-butyl group and an acetophenone moiety.
4-tert-Butylbenzyl bromide: Another similar compound with a tert-butyl group and a benzyl bromide moiety.
Uniqueness
4-tert-butyl-N-{4-[(1E)-1-{2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide is unique due to its complex structure, which includes multiple functional groups and a pyrazole ring
Properties
IUPAC Name |
4-tert-butyl-N-[4-[(E)-N-[2-(3-methoxy-4-nitropyrazol-1-yl)propanoylamino]-C-methylcarbonimidoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O5/c1-16(28-29-23(33)17(2)31-15-22(32(35)36)25(30-31)37-6)18-9-13-21(14-10-18)27-24(34)19-7-11-20(12-8-19)26(3,4)5/h7-15,17H,1-6H3,(H,27,34)(H,29,33)/b28-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWJXVFUUFAMOY-LQKURTRISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)N3C=C(C(=N3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C(\C)/C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)N3C=C(C(=N3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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